

Technical Guide: Characterization and Validation of C₁₂H₁₁BrN₂O Scaffolds

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Compound of Interest

Compound Name: 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

CAS No.: 1385405-78-6

Cat. No.: B2688879

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Part 1: Physicochemical Identity & Quantitative Profiling[1]

For a researcher, the "Molecular Weight" is not a single number but a probabilistic distribution due to the halogen (Bromine).[1][3] Accurate dosing and Mass Spectrometry (MS) identification require a distinction between Average Molecular Weight and Monoisotopic Mass.[1][2][3]

Fundamental Constants

Property	Value	Technical Context
Molecular Formula	C ₁₂ H ₁₁ BrN ₂ O	Degree of Unsaturation (DoU) = 8
Average Mol.[1][3] Weight	279.13 g/mol	Used for molarity calculations and gravimetric preparation.[1][2][3]
Monoisotopic Mass (⁷⁹ Br)	278.0055 Da	The primary peak (M) in High-Resolution Mass Spec (HRMS).[1][2]
Monoisotopic Mass (⁸¹ Br)	280.0034 Da	The secondary peak (M+2) in HRMS.[1][2]
Elemental Composition	C (51.64%), H (3.97%), Br (28.63%), N (10.04%), O (5.73%)	Theoretical values for CHN analysis.[1][2]

The "Bromine Signature" in Mass Spectrometry

Unlike chlorinated or fluorinated compounds, brominated molecules exhibit a distinct 1:1 isotopic ratio between ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1][2]

- Diagnostic Rule: In the mass spectrum of C₁₂H₁₁BrN₂O, you must observe two peaks of nearly equal intensity separated by 2.0 mass units (278 and 280 for).[1][2]
- Absence of this pattern indicates de-bromination (a common degradation pathway) or incorrect synthesis.[1][2]

Part 2: Structural Elucidation & Isomerism[1]

The formula C₁₂H₁₁BrN₂O (DoU = 8) implies significant aromaticity.[1][2][3] In a drug discovery context, this typically manifests in three primary scaffold classes. Distinguishing these requires orthogonal analysis (NMR + IR).[3]

Common Drug Discovery Scaffolds

- Brominated N-Aryl Amides:
 - Structure: Pyridine-amide-phenyl bromide.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - NMR Signature: Distinct amide singlet (8.0–10.0 ppm) and two distinct aromatic systems.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Brominated Ureas:
 - Structure: Phenyl-urea-cyclopentadiene (or similar unsaturated ring).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - NMR Signature: Two broad NH singlets; loss of carbonyl carbon signal in ¹³C NMR compared to amides.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Functionalized Heterocycles:
 - Structure: Indole or Quinoline derivatives with a methoxy/amino side chain.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - NMR Signature: High-field alkyl protons (methoxy/methyl) if present.[\[1\]](#)[\[3\]](#)

Part 3: Analytical Validation Workflow

Trustworthiness in data comes from self-validating protocols.[\[2\]](#)[\[3\]](#) The following workflow ensures the compound in the vial matches the label.

Protocol: HRMS Validation (LC-QTOF/Orbitrap)

Objective: Confirm formula and purity >98%.

- Sample Prep: Dissolve 0.1 mg in 1 mL MeOH:H₂O (50:50) + 0.1% Formic Acid.[\[1\]](#)[\[3\]](#)
- Ionization: ESI Positive Mode (Bromine ionizes poorly in negative mode unless acidic protons are present).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Criteria for Acceptance:

- Mass Accuracy:

ppm < 5 ppm for

279.0133 (

, ⁷⁹Br).[1][2]

- Isotope Fit (SigmaFit): The M+2 peak (

281.011) must be within 10% intensity of the M peak.[1][2]

- Fragment Check: Look for neutral loss of Br (loss of 79/81 Da) or CO (loss of 28 Da).[1][2]

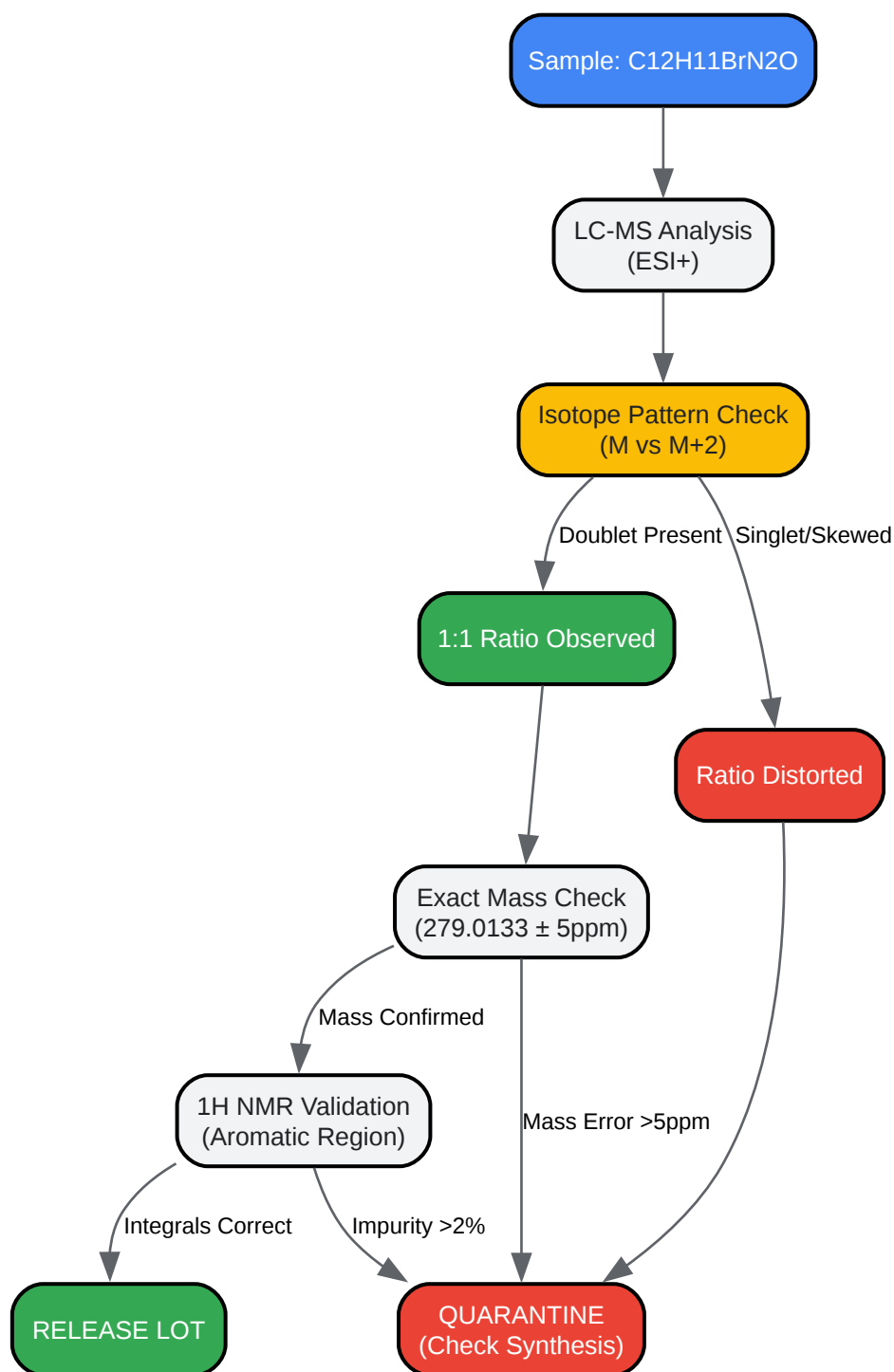
Protocol: Purity by HPLC-UV

Objective: Detect de-brominated impurities (C₁₂H₁₂N₂O).[1][2][3]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm).[1][2]
- Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1][2][3]
- Gradient: 5% B to 95% B over 10 min.
- Detection: 254 nm (Aromatic) and 210 nm (Amide bond).[1][2][3]
- Note: The de-brominated impurity (Des-bromo) will typically elute earlier than the target C₁₂H₁₁BrN₂O due to lower lipophilicity (LogP shift ~-0.7 units).[1][2]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating a brominated clinical candidate.



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Caption: Analytical decision tree for validating brominated small molecules, prioritizing isotopic signature verification.

Part 5: Synthesis & Stability Considerations[1][2][3]

When handling $C_{12}H_{11}BrN_2O$, specifically if it is an intermediate like N-(4-bromophenyl)picolinamide or similar:

- Light Sensitivity: Carbon-Bromine (C-Br) bonds on aromatic rings are susceptible to photolytic cleavage.^{[1][2][3]} Store solid samples in amber vials.
- Suzuki-Miyaura Coupling: This formula is a prime candidate for "Late-Stage Functionalization."^{[1][2][3]} The Br atom serves as a handle for Palladium-catalyzed cross-coupling.^{[1][2][3]}
 - Reaction Monitoring: When coupling $C_{12}H_{11}BrN_2O$ with a boronic acid, monitor the disappearance of the M/M+2 doublet.^{[1][3]} The product will revert to a standard carbon isotope pattern (M+1 dominant).^{[1][3]}

References

- PubChem. (2024).^{[1][2][3][4][5]} Compound Summary: Molecular Weight and Formula Analysis. National Library of Medicine.^[3] [\[Link\]](#)
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- Silverstein, R. M., et al. (2014).^{[1][2][3]} Spectrometric Identification of Organic Compounds. (Context: Bromine Isotope Patterns in Mass Spectrometry). [\[Link\]](#)^[1]
- ChemCalc. (2024). Molecular Formula Finder and Isotope Pattern Calculator. (Tool used for high-precision mass calculation).^{[1][3][6]} [\[Link\]](#)

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Sources

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- [2. Benzo\[c\]cinnoline N-oxide | C₁₂H₈N₂O | CID 72826 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. CID 83549158 | C₁₀H₁₁BrN₂O | CID 83549158 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 1-\(3-Bromopropanoylamino\)indole-2-carboxylic acid | C₁₂H₁₁BrN₂O₃ | CID 169707145 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. Amino-ethylethanolamine | C₄H₁₂N₂O | CID 19872315 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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